REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=1)=[CH2:2].[CH3:11][N:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:13]>>[Cl-:8].[CH3:11][N+:12]([CH3:13])([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([CH:1]=[CH2:2])=[CH:4][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCCCCCCCCCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 24 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid precipitate from the reaction was filtered
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Type
|
WASH
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Details
|
washed with diethyl ether
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Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C[N+](CC1=CC=C(C=C1)C=C)(CCCCCCCCCCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |